molecular formula C20H20N4OS2 B2626289 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone CAS No. 894008-85-6

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

Cat. No. B2626289
M. Wt: 396.53
InChI Key: ZAPNJGPYVPJTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H20N4OS2 and its molecular weight is 396.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesized derivatives of quinoline and pyridazinone have demonstrated significant antibacterial activity against various bacterial strains, highlighting their potential as leads for the development of new antibacterial agents. For example, a series of 3-heteroarylthioquinoline derivatives showed promising in vitro activity against Mycobacterium tuberculosis, with specific compounds exhibiting minimal inhibitory concentrations (MIC) indicating potent antibacterial properties without cytotoxic effects against mammalian cells (Chitra et al., 2011).

Antitumor and Antiproliferative Activities

  • Certain quinazoline and pyridazinone derivatives have been evaluated for their anticancer activities, with some compounds showing high cytotoxic activities against cancer cell lines comparable to doxorubicin. This underscores the potential of these chemical frameworks in the design of antitumor agents (Salem et al., 2020).

Antiviral Activity

  • Derivatives of pyridazinone have been studied for their antiviral properties, including activity against HSV-1 and HAV-MBB, demonstrating the versatility of these compounds in therapeutic applications beyond antibacterial and antitumor activities (Attaby et al., 2006).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-13-20(27-14(2)21-13)16-9-10-18(23-22-16)26-12-19(25)24-11-5-7-15-6-3-4-8-17(15)24/h3-4,6,8-10H,5,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNJGPYVPJTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

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